

Synthesis and chemical properties of lambda-cyhalothrin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cyhalothrin**

Cat. No.: **B162358**

[Get Quote](#)

An In-depth Technical Guide on the Synthesis and Chemical Properties of Lambda-**cyhalothrin**

Introduction

Lambda-**cyhalothrin** is a potent synthetic pyrethroid insecticide used extensively in agriculture and public health to control a wide spectrum of insect pests.^{[1][2]} Pyrethroids are synthetic chemicals designed to mimic the insecticidal properties of naturally occurring pyrethrins from chrysanthemum flowers.^{[3][4]} Lambda-**cyhalothrin** is a specific, more active isomeric form of **cyhalothrin**, developed to provide enhanced biological activity and stability.^{[5][6][7]} It acts as a fast-acting neurotoxin in insects through both contact and ingestion, making it effective against pests such as aphids, caterpillars, and beetles.^{[1][2][8][9]} Its mechanism involves the disruption of the nervous system by interfering with sodium channels, leading to paralysis and death.^{[3][8][9][10]} This guide provides a detailed overview of its chemical properties, synthesis protocols, degradation pathways, and mechanism of action for researchers and scientific professionals.

Chemical and Physical Properties

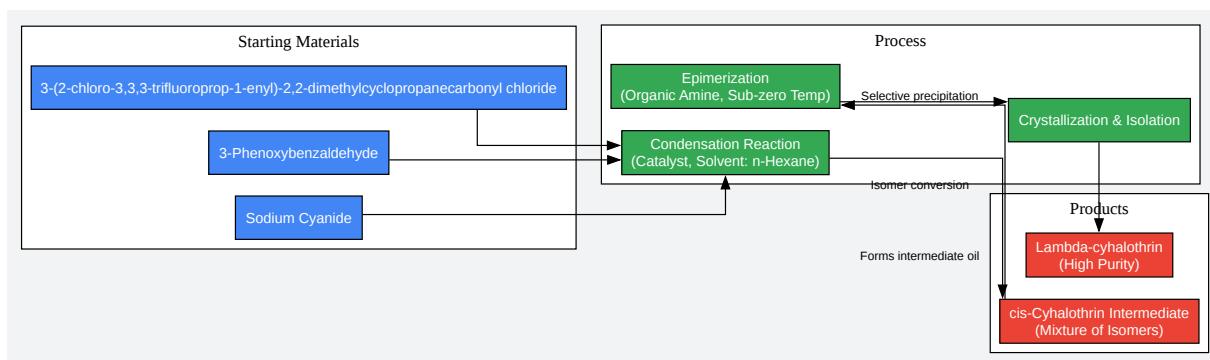
Lambda-**cyhalothrin** is a solid substance, appearing colorless or beige with a mild odor.^{[5][8]} It has very low solubility in water but is soluble in many organic solvents.^{[5][7]} As a pyrethroid, it is characterized by high insecticidal activity, low mammalian toxicity when used as directed, and a low potential to contaminate groundwater due to its tendency to bind to soil.^{[3][10]}

Physicochemical Data

The key physicochemical properties of lambda-**cyhalothrin** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	$C_{23}H_{19}ClF_3NO_3$	[11] [12]
Molecular Weight	449.85 g/mol	[11] [12]
Physical State	Colorless to beige solid	[5] [8]
Melting Point	49.2 °C	[13]
Boiling Point	187-190 °C	[13]
Water Solubility	0.005 mg/L (5×10^{-3} mg/L)	[5]
Vapor Pressure	1.5×10^{-9} mm Hg at 20 °C	[5]
Log P (Octanol/Water)	7.0	[14] [15]
CAS Number	91465-08-6	[3] [11] [12]

Stereochemistry


Cyhalothrin has three chiral centers, leading to multiple possible stereoisomers. Lambda-**cyhalothrin** is not a single isomer but a specific 1:1 racemic mixture of two of the most biologically active enantiomers of **cyhalothrin**: (S)- α -cyano-3-phenoxybenzyl-(Z)-(1R,3R)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane carboxylate and (R)- α -cyano-3-phenoxybenzyl-(Z)-(1S,3S)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane carboxylate.[\[3\]](#)[\[7\]](#) This specific isomeric composition is what gives lambda-**cyhalothrin** its high insecticidal potency.[\[3\]](#)[\[6\]](#)

Synthesis of Lambda-**cyhalothrin**

The commercial production of lambda-**cyhalothrin** is a multi-step process. A common and efficient method involves the synthesis of a *cis*-**cyhalothrin** mixture followed by an epimerization reaction to isolate the desired lambda-**cyhalothrin** isomers.

The overall synthesis can be broken down into two main stages:

- Condensation Reaction: Formation of **cyhalothrin** oil by reacting an activated cyclopropanecarboxylic acid derivative (e.g., "Kungfuyl chloride") with 3-phenoxybenzaldehyde and a cyanide source.[16]
 - Epimerization and Isolation: Conversion of the inactive isomers within the **cyhalothrin** mixture to the desired active lambda-**cyhalothrin** isomers, followed by crystallization.[16][17]

[Click to download full resolution via product page](#)

Fig. 1: General synthesis pathway for Lambda-cyhalothrin.

Experimental Protocol: Epimerization of cis-Cyhalothrin

The following protocol is a representative procedure for the synthesis of lambda-**cyhalothrin** from a **cis-cyhalothrin** isomeric mixture, based on established industrial processes.^{[17][18]}

Objective: To prepare high-purity lambda-**cyhalothrin** via base-catalyzed epimerization of *cis*-**cyhalothrin**.

Materials:

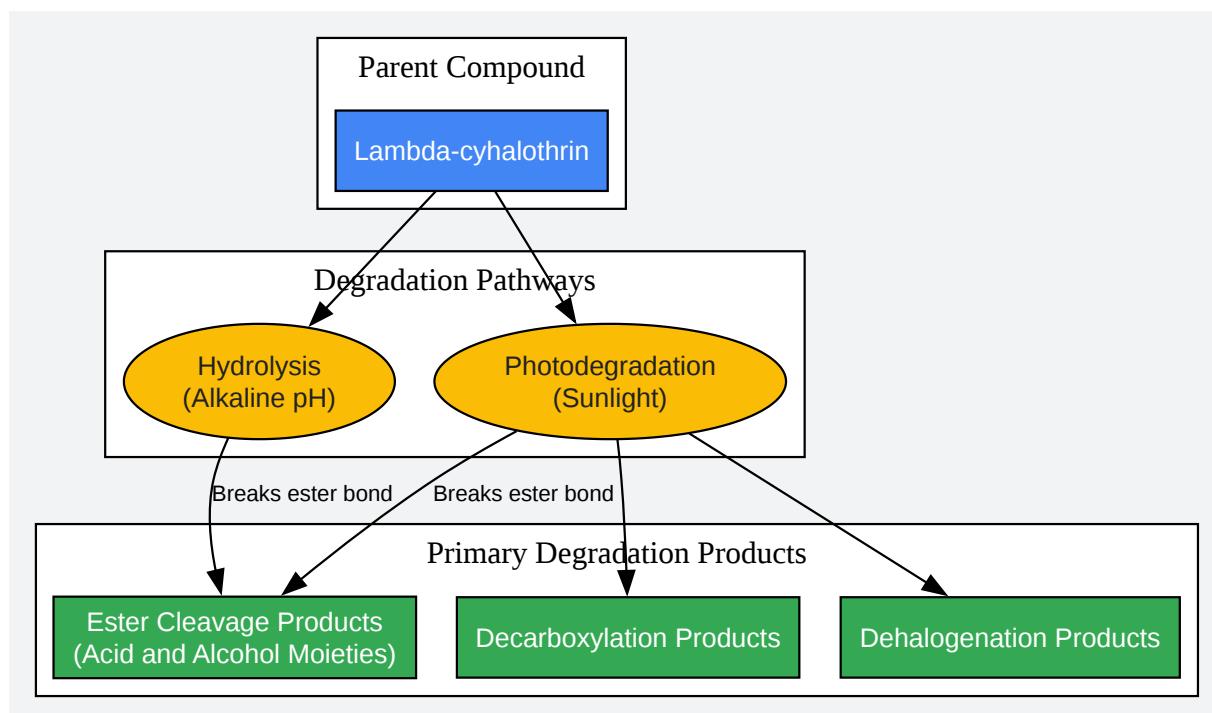
- **cis-Cyhalothrin** oil (>96% purity, containing a mixture of isomers)
- n-Hexane (solvent)
- Diisopropylamine (base catalyst)
- Isopropylamine (co-base)
- Pure lambda-**cyhalothrin** crystals (for seeding)
- Ice-salt mixture or cryo-cooler
- Four-necked round-bottom flask equipped with a mechanical stirrer and thermometer

Procedure:

- **Reaction Setup:** Charge a four-necked round-bottom flask with 225g of n-Hexane.
- **Addition of Starting Material:** Add 125g of **cis-cyhalothrin** oil to the solvent with stirring.
- **Initial Cooling:** Cool the reaction mixture to between -5°C and -10°C using an ice-salt bath.
- **Addition of Catalyst:** Add 0.5 moles of Diisopropylamine and 0.35 moles of Isopropylamine (as a co-base) to the cooled mixture.
- **Deep Cooling:** Continue cooling the reaction mass to a target temperature of -20°C.
- **Seeding:** Once the target temperature is reached and maintained for 30 minutes, seed the reaction mass with 12g of pure lambda-**cyhalothrin** crystals (>95% purity) to initiate selective crystallization of the desired isomer.
- **Epimerization and Crystallization:** Maintain the reaction mixture at -20°C to -30°C with continuous stirring for 24-36 hours. During this time, the equilibrium will shift, and the desired lambda-**cyhalothrin** isomer will crystallize out of the solution.
- **Isolation:** Filter the resulting solid product from the cold reaction mixture.

- **Washing:** Wash the collected crystals with a small amount of cold n-hexane to remove impurities and residual solvent.
- **Drying:** Dry the final product under vacuum to yield high-purity lambda-**cyhalothrin**.

Chemical Reactivity and Degradation


Lambda-**cyhalothrin** is stable to light but can be degraded under certain environmental conditions, primarily through hydrolysis and photodegradation.[3][6]

Hydrolysis

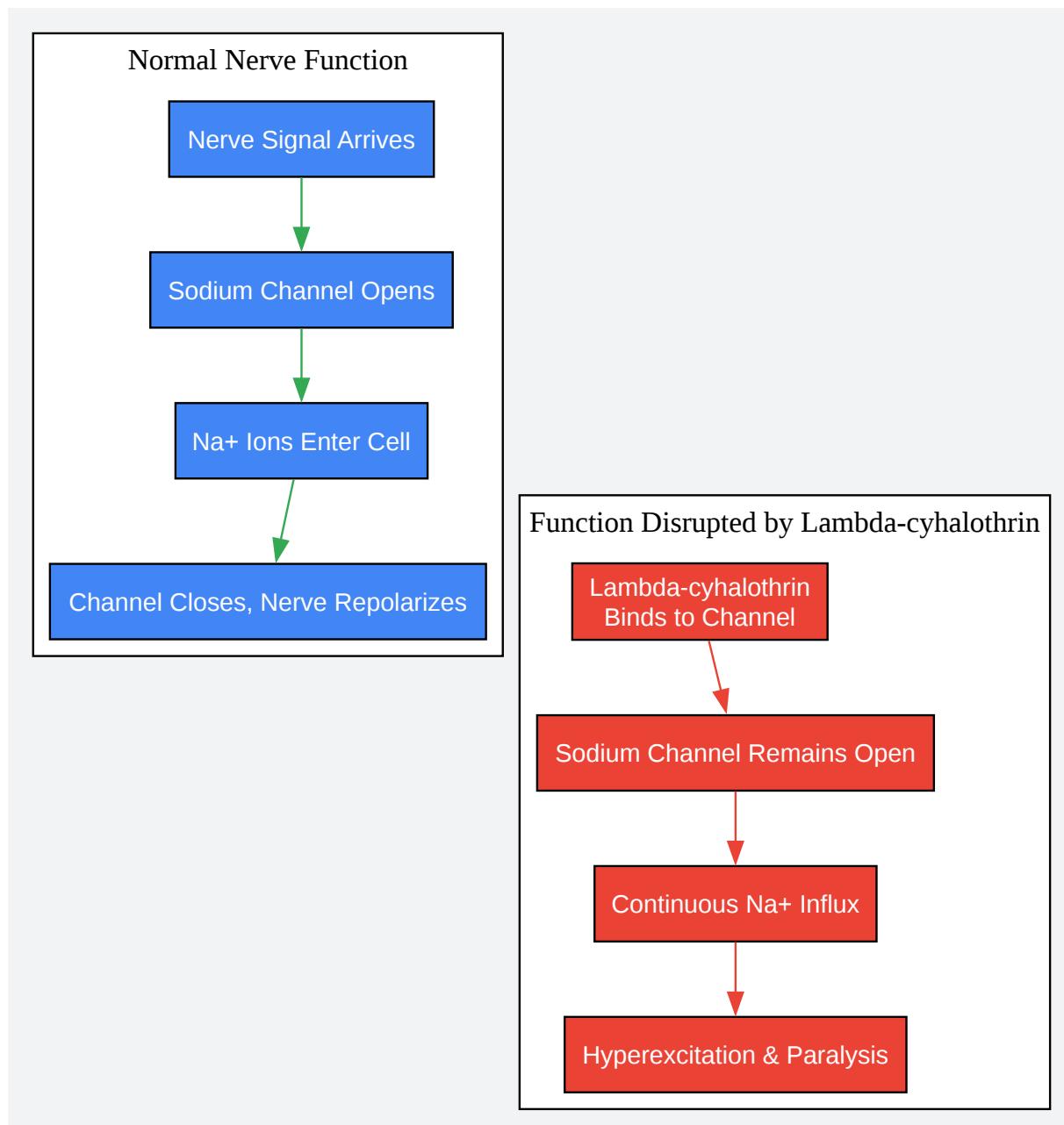
Hydrolysis of lambda-**cyhalothrin** is highly dependent on pH. It is stable in acidic and neutral conditions. However, under alkaline conditions (pH 9), it degrades with a half-life of approximately 7 days.[3][6] The primary pathway for hydrolysis is the cleavage of the ester bond, which is a common degradation route for pyrethroids.[6][19]

Photodegradation

Sunlight accelerates the degradation of lambda-**cyhalothrin** in both water and soil.[3] The photodegradation process involves several pathways, including ester bond cleavage, decarboxylation, and reductive dehalogenation of the trifluoromethyl group.[4][20]

[Click to download full resolution via product page](#)

Fig. 2: Major degradation pathways for Lambda-**cyhalothrin**.


Environmental Fate Summary

Condition	Half-Life / Rate	Reference(s)
Hydrolysis (pH 9)	~7 days	[3][6]
Hydrolysis (pH 5, 7)	Stable	[3][6]
Plant Surfaces	~5 days	[3]
Aerobic Soil	22 to 83 days	[14]

Mechanism of Action

Lambda-**cyhalothrin**, like all pyrethroids, is an axonic excitotoxin that targets the nervous system of insects.^[3] Its primary mode of action is the disruption of voltage-gated sodium channels, which are crucial for the propagation of nerve impulses.^{[1][3][5]}

The insecticide binds to the sodium channel protein, preventing it from closing after activation. [3] This leads to a persistent influx of sodium ions into the neuron, causing uncontrolled nerve firing (hyperexcitability). The continuous nerve stimulation results in paralysis and, ultimately, the death of the insect.[1][3][8] This rapid disruption of nerve function is responsible for the characteristic "knockdown" effect of pyrethroids.[3]

[Click to download full resolution via product page](#)

Fig. 3: Mechanism of Lambda-**cyhalothrin** on insect sodium channels.

Analytical Methods

The analysis of lambda-**cyhalothrin**, particularly for residue detection in environmental and agricultural samples, commonly employs chromatographic techniques.

- Gas Chromatography (GC): Often coupled with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS) for high sensitivity and specificity in quantifying residues in various matrices.[21]
- High-Performance Liquid Chromatography (HPLC): Used for separating lambda-**cyhalothrin** isomers and for quantification, often with UV or mass spectrometry detection.
- Infrared (IR) Spectroscopy: Mid-infrared (MIR) spectroscopy has been explored as a rapid, non-destructive method for the qualitative analysis of lambda-**cyhalothrin** residues on produce like cabbage.[22]

Experimental Workflow: Residue Analysis

A typical workflow for determining pesticide residues in a food sample is outlined below.

[Click to download full resolution via product page](#)

Fig. 4: General workflow for pesticide residue analysis.

Toxicological Data

Lambda-**cyhalothrin** is highly toxic to insects and aquatic life, but moderately toxic to mammals.[2][5][9][13] Its high toxicity to non-target organisms like bees and fish necessitates careful application to minimize environmental impact.[3][5][9]

Test Organism & Route	Value (LD ₅₀ / LC ₅₀)	Toxicity Class	Reference(s)
Rat (oral)	56 mg/kg	High	[3]
Rat (dermal)	632 mg/kg (male), 696 mg/kg (female)	Moderate	[5]
Rat (inhalation, 4h)	0.175 - 0.315 mg/L	Moderate	[5]
Birds (oral)	>3920 mg/kg	Low	[5]
Fish	0.078 - 2.3 µg/L	Very High	[5]
Aquatic Invertebrates	0.0023 - 3.3 µg/L	Very High	[5]
Honeybees (contact)	0.051 µg/bee	Very High	[5]
Honeybees (oral)	0.97 µg/bee	Very High	[5]

Conclusion

Lambda-cyhalothrin remains a significant tool in pest management due to its high efficacy and rapid action. A thorough understanding of its synthesis, particularly the stereoselective epimerization process, is crucial for its efficient production. Its chemical properties, including its pH-dependent degradation and susceptibility to photodegradation, dictate its environmental fate and inform best practices for its application. While effective, its high toxicity to non-target aquatic organisms and pollinators underscores the importance of responsible use and adherence to environmental safety guidelines to mitigate unintended ecological consequences. Future research may focus on developing more targeted delivery systems, such as microencapsulation, to enhance its safety profile while maintaining its potent insecticidal activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pomais.com [pomais.com]
- 2. Lambda-cyhalothrin (Ref: OMS 3021) [sitem.herts.ac.uk]
- 3. Cyhalothrin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. npic.orst.edu [npic.orst.edu]
- 6. Cyhalothrin (EHC 99, 1990) [inchem.org]
- 7. scribd.com [scribd.com]
- 8. Lambda-Cyhalothrin Information and Products | Lambda-Cyhalothrin Active Ingredient [solutionsstores.com]
- 9. A Comprehensive Overview of Lambda-Cyhalothrin Insecticide - Chico Crop Science Co., Ltd. [chicocrop.com]
- 10. fbn.com [fbn.com]
- 11. lambda-Cyhalothrin | C23H19ClF3NO3 | CID 6440557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. λ -Cyhalothrin [webbook.nist.gov]
- 13. chembk.com [chembk.com]
- 14. fao.org [fao.org]
- 15. eurl-pesticides.eu [eurl-pesticides.eu]
- 16. An overview of China's lambda-cyhalothrin technical production capacity, formulation registrations and major exporters, News about Crop Protection Special [essencechem.com]
- 17. A Process For The Preparation Of Lambda Cyhalothrin With High Purity [quickcompany.in]
- 18. CN103420872A - Preparation method of lambda-cyhalothrin - Google Patents [patents.google.com]
- 19. scielo.br [scielo.br]
- 20. Biodegradation of Lambda Cyhalothrin by Ralstonia eutropha [elibrary.asabe.org]
- 21. Rapid determination of lambda-cyhalothrin residues on Chinese cabbage based on MIR spectroscopy and a Gustafson-Kessel noise clustering algorithm - PMC

[pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Synthesis and chemical properties of lambda-cyhalothrin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b162358#synthesis-and-chemical-properties-of-lambda-cyhalothrin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com